N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 5-((2-methylbenzyl)thio)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-aminobenzamide.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-[(2-methylbenzyl)thio]acetamide
- N-(3,5-dichlorophenyl)-2-[(2-methylbenzyl)thio]acetamide
Uniqueness
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of both nitro and benzylthio groups
Properties
Molecular Formula |
C17H14N4O3S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-6-2-3-7-12(11)10-25-17-20-19-16(26-17)18-15(22)13-8-4-5-9-14(13)21(23)24/h2-9H,10H2,1H3,(H,18,19,22) |
InChI Key |
MSZYRYSODQAWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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